4-(3-Bromo-2-(cyclopropylmethoxy)benzyl)morpholine
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Overview
Description
4-(3-Bromo-2-(cyclopropylmethoxy)benzyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a benzyl group, which in turn is substituted with a bromo and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-(cyclopropylmethoxy)benzyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-(cyclopropylmethoxy)benzyl alcohol, followed by the formation of the benzyl bromide intermediate. This intermediate is then reacted with morpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety and environmental controls to handle the bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-(cyclopropylmethoxy)benzyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The benzyl group can be reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiocyanato, or other substituted benzyl morpholines.
Oxidation: Products include benzyl alcohols, aldehydes, or carboxylic acids.
Reduction: Products include reduced benzyl morpholines.
Scientific Research Applications
4-(3-Bromo-2-(cyclopropylmethoxy)benzyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-(cyclopropylmethoxy)benzyl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-(cyclopropylmethoxy)benzyl)morpholine
- 4-(3-Fluoro-2-(cyclopropylmethoxy)benzyl)morpholine
- 4-(3-Methyl-2-(cyclopropylmethoxy)benzyl)morpholine
Uniqueness
4-(3-Bromo-2-(cyclopropylmethoxy)benzyl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that other substituents may not, making this compound particularly interesting for further study.
Properties
IUPAC Name |
4-[[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c16-14-3-1-2-13(10-17-6-8-18-9-7-17)15(14)19-11-12-4-5-12/h1-3,12H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKFFYADUXTSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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